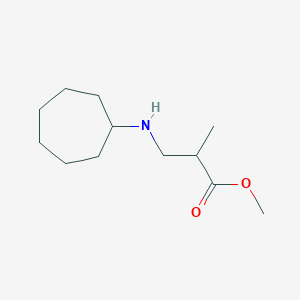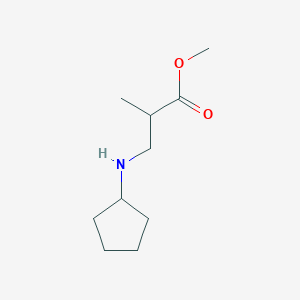
Methyl 3-(cyclohexylamino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclohexylamino)-2-methylpropanoate, also known as Methylcyclohexylamine (MCH), is a cyclic amine that has become increasingly popular in scientific research due to its unique biochemical and physiological effects. MCH has been used in a wide range of studies, including those related to drug metabolism, drug toxicity, and metabolism of xenobiotics.
Applications De Recherche Scientifique
Metabolism and Toxicity of Chemical Compounds
A review on 2-Methylpropene (MP) or isobutene, a gaseous chemical utilized in the synthetic rubber industry, covers its metabolic fate and toxicity. MP is metabolized to the primary metabolite 2-methyl-1,2-epoxypropane (MEP) by rodent and human liver tissue, indicating the importance of metabolic activation in determining the potential toxicity of the parent compound (Cornet & Rogiers, 1997).
Chemical Modification and Application Potential of Biopolymers
The chemical modification of xylan, a path to new biopolymer ethers and esters, shows specific properties depending on the functional groups, substitution degree, and pattern. This includes methylation under heterogeneous conditions and activation to enhance reagent accessibility. Xylan esters, for instance, may form nanoparticles for drug delivery applications, indicating the utility of chemical modifications in biomedical fields (Petzold-Welcke et al., 2014).
DNA Methyltransferase Inhibitors in Cancer Therapy
A literature review on DNA methyltransferase inhibitors, used for their potential in cancer therapy, highlights the role of epimutations in human cancers and the reversibility of such epimutations by small-molecule inhibitors. This showcases the importance of understanding and targeting specific molecular pathways for therapeutic purposes (Goffin & Eisenhauer, 2002).
Synthesis and Applications of Chemical Compounds
A review on the synthesis and applications of Methyl-2-formyl benzoate discusses its role as a bioactive precursor in organic synthesis, highlighting its versatility as a substrate for the preparation of pharmacologically active compounds. This points to the significance of precursor compounds in drug discovery and development (Farooq & Ngaini, 2019).
Energy Storage and Organic Liquid Phase Hydrogen Carriers
Research assessing the feasibility of using organic compounds as hydrogen carriers explores various classes of compounds, including cycloalkanes and heteroatoms-containing hydrocarbons, for hydrogen storage and delivery purposes. This highlights the exploration of chemical compounds for sustainable energy solutions (Bourane et al., 2016).
Propriétés
IUPAC Name |
methyl 3-(cyclohexylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13)14-2)8-12-10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERXMJXAKJEAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)
![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)